molecular formula C8H12F3NS B13000568 N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine

N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine

Cat. No.: B13000568
M. Wt: 211.25 g/mol
InChI Key: PXMCEHMWYYSXRE-UHFFFAOYSA-N
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Description

N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine is a unique compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a thietan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine typically involves the reaction of cyclic keto sulfides, such as thietan-3-one, with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). This reaction yields trifluoromethyl-substituted hydroxysulfides, which can be further transformed into the desired compound through successive oxidation and dehydration reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable methodologies that utilize isothiocyanates with a fluoride source and an electrophilic trifluoromethylthiolation reagent. These methods are designed to be efficient and cost-effective, ensuring the stability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine involves its interaction with molecular targets through the trifluoromethyl group. This group increases the compound’s lipophilicity, facilitating its absorption and migration through biomembranes. The trifluoromethyl group also suppresses possible side effects associated with metabolic processes, making the compound more stable and effective .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine.

    Efavirenz: Anti-HIV agent containing a trifluoromethyl group.

    Mefloquine: Antimalarial drug with a trifluoromethyl group.

    Celecoxib: Painkiller with a trifluoromethyl group.

    Nilotinib: Tyrosine kinase inhibitor with a trifluoromethyl group.

Uniqueness

N-(3-(Trifluoromethyl)cyclobutyl)thietan-3-amine is unique due to its specific combination of a trifluoromethyl group with a cyclobutyl ring and a thietan-3-amine moiety. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H12F3NS

Molecular Weight

211.25 g/mol

IUPAC Name

N-[3-(trifluoromethyl)cyclobutyl]thietan-3-amine

InChI

InChI=1S/C8H12F3NS/c9-8(10,11)5-1-6(2-5)12-7-3-13-4-7/h5-7,12H,1-4H2

InChI Key

PXMCEHMWYYSXRE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1NC2CSC2)C(F)(F)F

Origin of Product

United States

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